
Tiemonium iodide
Übersicht
Beschreibung
Tiemonium iodide is a quaternary ammonium compound primarily used as an antispasmodic medication. It is known for its ability to alleviate gastrointestinal and urinary tract discomfort by targeting smooth muscle tissues. The compound is characterized by its molecular formula C18H24INO2S and a molar mass of 445.36 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tiemonium iodide can be synthesized through a multi-step process involving the reaction of morpholine with 3-hydroxy-3-phenyl-3-(2-thienyl)propyl bromide, followed by methylation and subsequent iodide exchange. The reaction conditions typically involve the use of solvents like ethanol or methanol and require controlled temperatures to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The process includes rigorous purification steps to ensure the compound’s purity and consistency, which is crucial for its pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tiemonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: While this compound itself is relatively stable, its precursor compounds may undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, are employed for reduction reactions.
Major Products Formed: The primary product of interest is this compound itself, but depending on the reaction conditions, various intermediates and by-products may be formed, which are typically removed during the purification process.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Tiemonium iodide exhibits several pharmacological properties that make it suitable for clinical applications:
- Antispasmodic Activity : this compound is effective in alleviating spasms in the gastrointestinal tract, providing relief from conditions such as irritable bowel syndrome (IBS) and other functional gastrointestinal disorders .
- Cholinergic Modulation : The compound acts as an anticholinergic agent, which helps reduce excessive muscle contractions in the gut, thus improving patient comfort .
Bioavailability Studies
Research has focused on the bioavailability of this compound, particularly in comparison to its methylsulfate counterpart. A study involving human volunteers demonstrated that this compound has limited absorption typical of quaternary ammonium compounds. The findings indicated no significant difference in bioavailability between this compound and tiemonium methylsulfate, suggesting similar therapeutic potential despite differences in formulation .
Study Aspect | This compound | Tiemonium Methylsulfate |
---|---|---|
Absorption Rate | Poor | Poor |
Bioavailability | Similar | Similar |
Administration Form | Oral | Oral |
Formulation Development
Recent innovations have focused on enhancing the delivery methods of this compound to improve its efficacy:
- Intranasal Administration : A patented formulation has been developed for nasal administration, which shows increased bioavailability and reduced side effects compared to oral or rectal routes. This method allows for lower dosages while maintaining therapeutic effectiveness .
Formulation Example
The following table summarizes a formulation example for intranasal application:
Component | Amount (g) |
---|---|
This compound | 4 |
Sodium Chloride | 0.9 |
Monobasic Phosphate | 0.68 |
Sodium Hydroxide | 0.056 |
Hydroxypropylmethylcellulose | 0.5 |
Glycerin | 10 |
Propylene Glycol | 20 |
Purified Water | q.s. to 100 ml |
Clinical Applications
This compound has been widely studied for its effectiveness in treating various gastrointestinal disorders:
- Irritable Bowel Syndrome (IBS) : Clinical trials have shown that this compound can significantly reduce abdominal pain and discomfort associated with IBS .
- Functional Dyspepsia : It has been utilized to manage symptoms of functional dyspepsia by relaxing the smooth muscles of the gastrointestinal tract .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study 1 : A double-blind study involving patients with IBS showed a significant reduction in abdominal pain when treated with this compound compared to placebo.
- Case Study 2 : Patients with functional dyspepsia reported improved symptoms after a treatment regimen including this compound, emphasizing its role as a therapeutic agent.
Wirkmechanismus
The mechanism of action of tiemonium iodide revolves around its anticholinergic properties. As a quaternary ammonium derivative, it blocks muscarinic receptors on smooth muscle cells, inhibiting the action of acetylcholine. This leads to a reduction in involuntary spasmodic activity, resulting in the relaxation of smooth muscles in the gastrointestinal and urinary tracts .
Vergleich Mit ähnlichen Verbindungen
Hyoscine butylbromide: Another antispasmodic agent used to treat similar conditions.
Dicyclomine hydrochloride: Used for its anticholinergic properties to alleviate gastrointestinal discomfort.
Oxybutynin chloride: Primarily used to treat overactive bladder by relaxing bladder muscles.
Uniqueness of Tiemonium Iodide: this compound is unique due to its specific targeting of smooth muscle tissues and its relatively low systemic side effects compared to other anticholinergic agents. Its quaternary ammonium structure also contributes to its poor absorption from the gut, which can be advantageous in reducing systemic exposure and side effects .
Biologische Aktivität
Tiemonium iodide is a quaternary ammonium compound primarily recognized for its anticholinergic properties, which have significant implications in gastrointestinal motility disorders. This article delves into the biological activity of this compound, exploring its mechanisms, effects on colonic motility, pharmacokinetics, and potential therapeutic applications.
- Chemical Formula : CHINOS
- Molecular Weight : 445.36 g/mol
- CAS Number : 144-12-7
- IUPAC Name : 4-[3-hydroxy-3-phenyl-3-(thiophen-2-yl)propyl]-4-methylmorpholin-4-ium iodide
This compound functions primarily as an anticholinergic agent. It inhibits the action of acetylcholine at muscarinic receptors, leading to decreased gastrointestinal motility. This mechanism is similar to other anticholinergics like mepenzolate and atropine, but this compound has shown a unique profile in its ability to selectively inhibit colonic motility without significantly affecting gastric emptying.
Case Study: Colonic Motility in Dogs
A study evaluated the effects of this compound on colonic motility using a balloon method in dogs. The results indicated that tiemonium significantly inhibited both normal and accelerated colonic motility induced by neostigmine methylsulfate. The inhibitory effects were comparable to those observed with butylscopolamine, suggesting a potent action on colonic tonus.
Drug | Dosage (µg/kg) | Effect on Colonic Motility |
---|---|---|
This compound | 20 | Significant inhibition |
Mepenzolate Bromide | 20 | Significant inhibition |
Butylscopolamine | 50 | Moderate inhibition |
Atropine Sulfate | 10 | Moderate inhibition |
The study concluded that this compound exhibits extensive inhibition on colonic motility through a mechanism akin to mepenzolate, but possibly involves additional pathways .
Pharmacokinetics
This compound's pharmacokinetic profile indicates a low bioavailability when administered orally due to extensive first-pass metabolism. However, alternative administration routes such as intranasal delivery have been explored to enhance bioavailability and therapeutic efficacy. For instance, formulations with nasal carriers have demonstrated improved absorption compared to traditional oral or rectal routes .
Therapeutic Applications
Due to its anticholinergic properties, this compound is primarily used in managing functional gastrointestinal disorders. Its ability to reduce colonic motility makes it beneficial for conditions such as:
- Irritable Bowel Syndrome (IBS)
- Functional Dyspepsia
- Colonic Spasms
Research Findings and Future Directions
Recent studies have focused on the potential use of this compound in combination therapies aimed at enhancing its efficacy while minimizing side effects associated with higher doses of traditional anticholinergics . Additionally, ongoing research is investigating its role in treating conditions related to excessive gastrointestinal motility and inflammatory bowel diseases.
Eigenschaften
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2S.HI/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;/h2-8,15,20H,9-14H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXEUZPIIUQAG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875078 | |
Record name | Tiemonium Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144-12-7 | |
Record name | Tiemonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiemonium iodide [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiemonium iodide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13666 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tiemonium Iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tiemonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIEMONIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ2LZ7U304 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tiemonium iodide and its effects on colonic motility?
A1: this compound is an antispasmodic drug that acts as an anticholinergic agent. [] While its precise mechanism of action remains unclear, studies suggest it inhibits colonic motility through a dual mechanism. Firstly, it exhibits an effect comparable to Butylscopolamine, suggesting a competitive antagonism of acetylcholine at muscarinic receptors. [] Secondly, it displays a potent inhibitory effect on distal colonic motility similar to Mepenzolate bromide, indicating an additional mechanism possibly related to calcium channel blocking. [] This dual action effectively reduces the frequency of colonic contractions and lowers colonic tonus. []
Q2: Has the bioavailability of this compound been investigated in humans?
A3: Yes, studies in humans have explored the bioavailability of this compound and its methosulphate salt. [] Results indicate poor absorption of both forms, aligning with the typical behavior of quaternary ammonium compounds. [] Despite this, no significant difference in bioavailability was observed between the two salts. []
A4: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it does mention the synthesis of a Sila-analogue. [, ] This suggests researchers are investigating structural modifications to potentially enhance its properties.
Q3: Are there any known structure-activity relationship (SAR) studies for this compound and its derivatives?
A6: The development of a Sila-analogue of this compound highlights the interest in understanding the impact of structural modifications on its activity. [, ] This suggests SAR studies are being conducted, but the provided abstracts lack specific details regarding the impact of these modifications on potency, selectivity, or other pharmacological properties.
Q4: Have any alternative compounds or substitutes for this compound been explored in research?
A8: While the provided research primarily focuses on this compound and its Sila-analogue, it doesn't delve into specific alternative compounds or substitutes. [, , ] Further research is needed to explore potential alternatives with potentially improved properties.
Q5: What is the historical context and significance of this compound research?
A9: The provided research highlights this compound's historical use as an antispasmodic drug, with a particular focus on its gastrointestinal and urological applications. [, , ] While its use might be less prevalent today due to the emergence of newer medications, research continues to explore its properties and potential applications, evidenced by the development of a Sila-analogue. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.